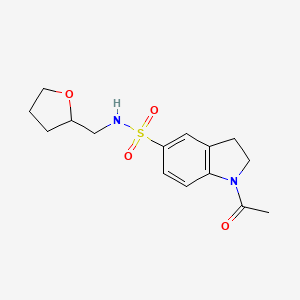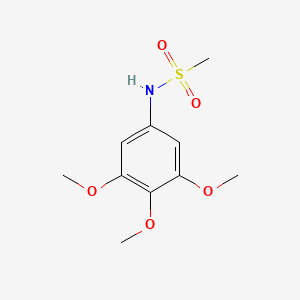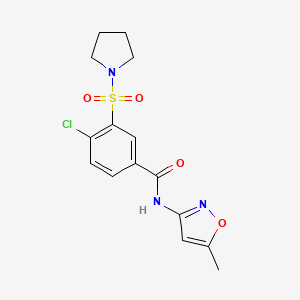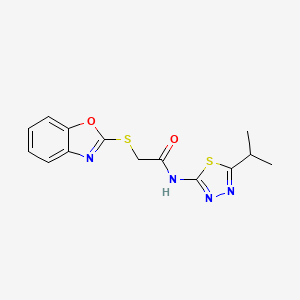
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide
Übersicht
Beschreibung
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide, also known as AHFS or AHFS-001, is a small molecule drug that has been developed for its potential therapeutic effects in various diseases.
Wirkmechanismus
The exact mechanism of action of 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide is not fully understood. However, it has been suggested that 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. For example, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and physiological effects:
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been found to inhibit cell proliferation, induce apoptosis, and reduce the expression of genes involved in cancer growth and metastasis. In inflammation, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In the brain, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been found to protect neurons from oxidative stress and reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also some limitations to using 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more specific and effective therapies. Another direction is to test its safety and efficacy in clinical trials, which could pave the way for its use in humans. Additionally, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide could be tested in combination with other drugs to determine if it has synergistic effects. Finally, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, which could increase its effectiveness as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been studied for its potential therapeutic effects in several diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests that 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide may have potential as an anti-inflammatory agent.
In neurological disorder research, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce the production of inflammatory cytokines in the brain.
Eigenschaften
IUPAC Name |
1-acetyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)17-7-6-12-9-14(4-5-15(12)17)22(19,20)16-10-13-3-2-8-21-13/h4-5,9,13,16H,2-3,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWYAWOTCOGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395352.png)
![ethyl {4-[(2-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4395366.png)
![3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B4395369.png)
![1-acetyl-4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)piperazine](/img/structure/B4395376.png)
![4-chloro-N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4395379.png)


![2-[4-(anilinomethyl)-2-chlorophenoxy]acetamide](/img/structure/B4395404.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4395411.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)
![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)
![8-(4-isopropyl-2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4395437.png)

![2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4395446.png)